

comparative study of catalysts for 2'-Hydroxyacetophenone synthesis

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A Comparative Guide to Catalysts for 2'-Hydroxyacetophenone Synthesis

The synthesis of **2'-hydroxyacetophenone**, a key intermediate in the pharmaceutical and organic synthesis industries, is predominantly achieved through the Fries rearrangement of phenyl acetate. The choice of catalyst is a critical factor influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalytic Performance Comparison

The Fries rearrangement can be catalyzed by a range of acids, including Lewis acids, Brønsted acids, and solid acids. The selection of the catalyst, along with reaction conditions such as temperature and solvent, significantly affects the yield of **2'-hydroxyacetophenone** and the ratio of ortho to para isomers.^[1]

Catalyst System	Substrate	Reaction Conditions	Yield of 2'-Hydroxyacetophenone	Selectivity (ortho:para)	Reference
Lewis Acids					
Aluminum chloride (AlCl ₃)	Phenyl acetate	Nitrobenzene, 120-125°C, 1h	64.9%	-	[2]
Aluminum chloride (AlCl ₃)	Phenyl acetate	High temperature, no solvent	< 50%	-	[3]
Aluminum chloride (AlCl ₃)	Phenyl acetate	General conditions	~55%	-	[3]
Aluminum chloride (AlCl ₃)	Phenyl acetate	Microwave irradiation, 800W, 7 min	43.2%	Predominantly ortho	[4]
Boron trifluoride (BF ₃)	Phenyl acetate	-	Faster reaction than proton acids	Higher ortho:para at low temp	[5]
Zinc chloride (ZnCl ₂)	Phenyl acetate	-	Faster reaction than proton acids	-	[5]
Titanium(IV) chloride (TiCl ₄)	Phenolic esters	-	-	-	[5]
Tin(IV) chloride (SnCl ₄)	Phenolic esters	-	-	-	[5]
Brønsted Acids					

p-Toluenesulfonic acid (PTSA)	Phenyl acetate	Solvent-free	High conversion	90:10 (ortho:para)	[6]
Methanesulfonic acid	Phenyl acetate	-	-	-	[5]
Sulfuric acid	Phenyl acetate	-	o- and p-isomers formed	Higher ortho at high temp	[5]
Heterogeneous Catalysts					
H-ZSM-5, Mg-ZSM-5, Ba-ZSM-5	2'-hydroxyacetophenone & Benzaldehyde	140°C	40-50% conversion	-	[7]
Biocatalysts					
Epoxide hydrolase & Alcohol dehydrogenase	Racemic styrene oxide	In vivo (E. coli)	-	-	[8][9]

Note: The reaction involving ZSM-5 catalysts is a condensation reaction, not a Fries rearrangement for the synthesis of **2'-hydroxyacetophenone** itself, but rather its subsequent reaction.[\[7\]](#) The biocatalytic method synthesizes **2'-hydroxyacetophenone** from a different precursor.[\[8\]\[9\]](#)

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below.

Synthesis using Aluminum Chloride (Lewis Acid)[\[2\]](#)

- **Reaction Setup:** To a solution of 755 mg of phenyl acetate in nitrobenzene, add 456 mg of finely divided AlCl_3 .
- **Heating:** Heat the mixture for one hour at 120-125°C.
- **Work-up:**
 - Dilute the reaction mixture with water and extract with ethyl acetate.
 - Wash the organic extract sequentially with water, sodium bicarbonate solution, water, and saturated saline solution.
 - Dry the organic layer over MgSO_4 .
- **Purification:** Distill the solvent and purify the residue by chromatography on a silica gel column to obtain **2'-hydroxyacetophenone**.

Synthesis using p-Toluenesulfonic Acid (Brønsted Acid) [6]

- **Reactant Preparation:** A mixture of phenol (1 mol) and dry pyridine (10 ml) is placed in a 500ml beaker and cooled in an ice bath. Acetic anhydride (1.25 mol) is added slowly with constant stirring to synthesize phenyl acetate.
- **Fries Rearrangement:** The Fries rearrangement of the obtained phenyl acetate is carried out using anhydrous p-toluenesulfonic acid as the catalyst under solvent-free conditions.
- **Work-up and Analysis:** The reaction mixture is worked up to isolate the product. The conversion and selectivity are determined by elemental and spectral analyses (IR, ^1H NMR, Mass Spectroscopy).

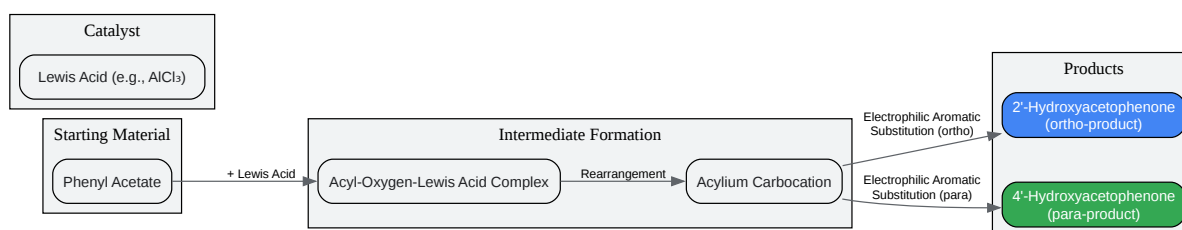
Biocatalytic Synthesis from Racemic Styrene Oxide[8][9]

- **System:** This method utilizes in vivo co-expression of a native epoxide hydrolase and an engineered alcohol dehydrogenase in *Escherichia coli*.
- **Process:** Racemic styrene oxide added to the growth medium passively enters the cells.

- Conversion: The epoxide hydrolase converts the styrene oxide to (1R)-phenylethane-1,2-diol.
- Oxidation: The alcohol dehydrogenase then oxidizes the diol to **2'-hydroxyacetophenone**.
- Product Isolation: The produced **2'-hydroxyacetophenone** diffuses out of the cells into the growth medium, from where it can be extracted.

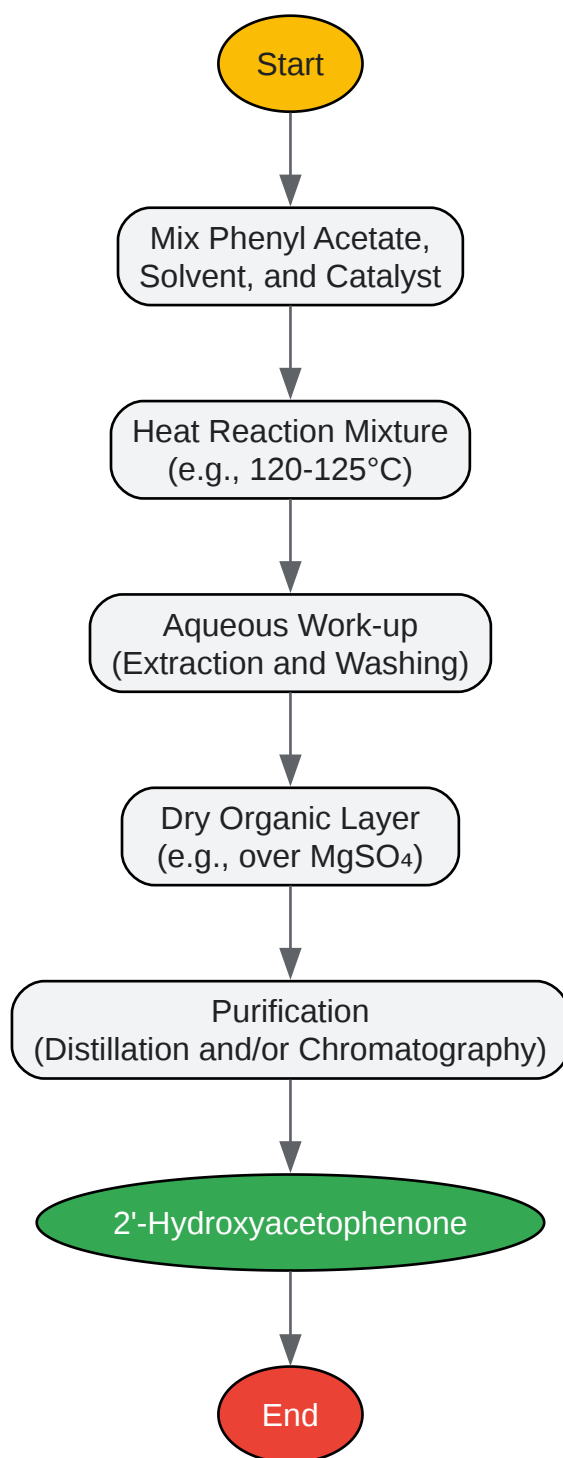
Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental processes.



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Caption: Fries Rearrangement Mechanism for **2'-Hydroxyacetophenone** Synthesis.



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Caption: General Experimental Workflow for Catalytic Synthesis.

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